2-Chloro-5-phenylphenol

Description

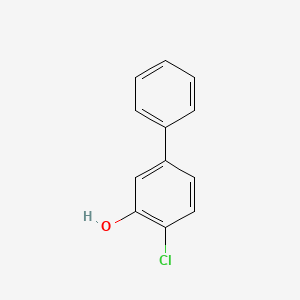

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLMJZKXRFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334081 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-38-1 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-phenylphenol (CAS No. 18773-38-1), a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific compound, this guide synthesizes the available information, clearly delineates knowledge gaps, and draws reasoned comparisons with structurally analogous compounds to provide a functional reference for researchers. The guide covers the compound's identification, predicted physicochemical properties, and discusses the broader context of chlorinated biphenyls in terms of synthesis, potential applications, and toxicological considerations.

Compound Identification and Structure

2-Chloro-5-phenylphenol, also known as 4-Chloro-3-hydroxybiphenyl, is an aromatic organic compound. Its structure features a biphenyl scaffold with a chlorine atom and a hydroxyl group substituted on one of the phenyl rings.

-

CAS Number: 18773-38-1[][2]

-

IUPAC Name: 2-chloro-5-phenylphenol[]

-

Synonyms: 4-Chloro-3-hydroxybiphenyl, 4-Chloro[1,1'-biphenyl]-3-ol[]

-

Molecular Formula: C₁₂H₉ClO[]

-

Molecular Weight: 204.65 g/mol []

Chemical Structure:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-phenylphenol

Foreword

In the landscape of pharmaceutical and chemical research, a profound understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical exploration of 2-Chloro-5-phenylphenol, a molecule of interest for its potential applications. We will delve into its structural and physical characteristics, spectroscopic signature, and the experimental methodologies required for their accurate determination. This document is designed for the discerning researcher and drug development professional, offering not just data, but the scientific rationale behind its acquisition and interpretation.

Molecular Identity and Structural Elucidation

2-Chloro-5-phenylphenol is an aromatic organic compound. Its structure, featuring a biphenyl backbone with chloro and hydroxyl substitutions, imparts a unique combination of properties that are critical to its function and application.

-

Chemical Name: 2-Chloro-5-phenylphenol

-

CAS Number: 18773-38-1[][2]

-

Molecular Formula: C₁₂H₉ClO[][2]

-

Canonical SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O[]

-

InChI: InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H[]

-

InChI Key: JLOLMJZKXRFOOE-UHFFFAOYSA-N[]

Caption: Workflow for Melting Point Determination.

6.2. Determination of Aqueous Solubility

Understanding the aqueous solubility is critical for drug development, as it influences dissolution and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of 2-Chloro-5-phenylphenol is added to a known volume of distilled water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of 2-Chloro-5-phenylphenol in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Workflow for Aqueous Solubility Determination.

6.3. Determination of pKa via Potentiometric Titration

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology:

-

Solution Preparation: A known concentration of 2-Chloro-5-phenylphenol is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) due to its limited aqueous solubility.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are positioned in the solution. The solution is stirred continuously.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative).

-

pKa Calculation: The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Caption: Workflow for pKa Determination.

References

-

PubChem. (n.d.). 2-Chloro-5-methylphenol. Retrieved from [Link]

-

CPAChem. (2024-02-09). Safety data sheet - 2-Phenylphenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Phenylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-phenylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2-phenylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

-

Australian Government Department of Health. (2022-05-30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Phenylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values. Retrieved from [Link]

-

chemeurope.com. (n.d.). 2-Phenylphenol. Retrieved from [Link]

-

NIST. (n.d.). 2-chloro-3-phenylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.

-

NIST. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

-

Frontiers. (2017-09-12). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]

-

PubMed. (2017-09-13). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation pathway of 2-chloro-5-nitrophenol. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-5-phenylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-phenylphenol, a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of known qualitative solubility information for structurally similar compounds, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method, and a visual workflow to guide researchers. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, formulation, and quality control.

Introduction: The Significance of 2-Chloro-5-phenylphenol and its Solubility

2-Chloro-5-phenylphenol (CAS No. 18773-38-1) is a substituted phenol with a molecular formula of C₁₂H₉ClO and a molecular weight of 204.65 g/mol []. Its structure, featuring a biphenyl backbone with chloro and hydroxyl substitutions, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Chloro-5-phenylphenol in various organic solvents is a critical parameter that influences numerous aspects of drug development and chemical manufacturing. These include:

-

Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in the solvent.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification through techniques like recrystallization.

-

Formulation Development: Understanding the solubility of a compound is fundamental to designing stable and bioavailable drug formulations.

-

Process Safety and Scalability: Accurate solubility data is essential for designing safe and efficient large-scale manufacturing processes.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for 2-Chloro-5-phenylphenol in a range of organic solvents and at various temperatures. For professionals requiring precise solubility values for applications such as process modeling, formulation development, and crystallizer design, experimental determination is strongly recommended. The following sections provide detailed protocols for this purpose.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. The process can be conceptually broken down into three steps[2]:

-

Breaking of solute-solute intermolecular forces (endothermic): Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent intermolecular forces (endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent intermolecular forces (exothermic): Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution (ΔH_sol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when ΔG is negative, which is influenced by both the enthalpy and entropy changes of the system.

The principle of "like dissolves like" is a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 2-Chloro-5-phenylphenol, with its non-polar biphenyl group and polar hydroxyl and chloro groups, is expected to exhibit a range of solubilities in organic solvents of varying polarities. For instance, the structurally similar 2-phenylphenol is soluble in ethanol, ether, and chloroform, but has limited solubility in water[3][4].

Qualitative Solubility Analysis

In the absence of quantitative data, a qualitative solubility analysis can provide initial guidance. Based on the structure of 2-Chloro-5-phenylphenol and the known solubility of other phenols, the following can be inferred:

-

Weakly Acidic Nature: The phenolic hydroxyl group imparts weak acidity to the molecule. Therefore, it is expected to be soluble in aqueous solutions of strong bases like sodium hydroxide due to the formation of the more polar phenoxide salt[5][6]. It is not expected to be soluble in aqueous solutions of weak bases like sodium bicarbonate[6].

-

Solubility in Organic Solvents: Due to the significant non-polar character of the biphenyl ring system, 2-Chloro-5-phenylphenol is anticipated to be soluble in a range of common organic solvents. The presence of the polar hydroxyl group suggests that it will be soluble in protic solvents like alcohols (e.g., ethanol, methanol) and aprotic polar solvents (e.g., acetone, ethyl acetate)[4][7][8]. Its solubility in non-polar solvents like hexane may be more limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following protocol provides a detailed procedure for determining the solubility of 2-Chloro-5-phenylphenol in various organic solvents.

Materials and Equipment

-

2-Chloro-5-phenylphenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-phenylphenol for Drug Discovery Applications

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-5-phenylphenol, a substituted biphenyl compound with significant potential as a scaffold in medicinal chemistry and drug discovery. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research applications.

Introduction: The Significance of Substituted Biphenyls in Medicinal Chemistry

Substituted biphenyl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas. Their conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with biological targets. The introduction of a chlorine atom and a hydroxyl group, as in the case of 2-Chloro-5-phenylphenol, imparts specific physicochemical properties that can enhance biological activity, modulate metabolic stability, and improve pharmacokinetic profiles.

Chlorine, as a bioisostere for a methyl group, can increase lipophilicity, potentially improving membrane permeability.[1] The phenolic hydroxyl group provides a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein active sites. Furthermore, it serves as a convenient handle for further chemical modification and the generation of compound libraries for high-throughput screening. Phenylphenol derivatives, in particular, have been investigated for their fungistatic and other biological activities, highlighting the potential of this compound class.[2]

This guide will detail a robust and efficient two-step synthetic route to 2-Chloro-5-phenylphenol, followed by a thorough characterization of the final product using modern analytical techniques.

Synthesis of 2-Chloro-5-phenylphenol: A Two-Step Approach

The synthesis of 2-Chloro-5-phenylphenol is most effectively achieved through a two-step sequence involving the regioselective bromination of a commercially available precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers high yields and excellent control over the final product's substitution pattern.

Step 1: Synthesis of 2-Bromo-5-chlorophenol

The initial step involves the electrophilic bromination of 3-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, meta-directing group. This combination of directing effects favors the introduction of the bromine atom at the C2 position, ortho to the hydroxyl group.

Experimental Protocol: Synthesis of 2-Bromo-5-chlorophenol [3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (1.0 eq) in dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Bromination: Slowly add bromine (1.0 eq) dropwise to the cooled and stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-bromo-5-chlorophenol by silica gel column chromatography to obtain the pure product.

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Chloro-5-phenylphenol

The second step utilizes the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of phenylboronic acid at the 5-position of the phenol ring.

Experimental Protocol: Synthesis of 2-Chloro-5-phenylphenol

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-chlorophenol (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure 2-Chloro-5-phenylphenol.

Synthesis Workflow Diagram

Caption: Synthetic route to 2-Chloro-5-phenylphenol.

Characterization of 2-Chloro-5-phenylphenol

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-5-phenylphenol. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Chloro-5-phenylphenol, based on the analysis of structurally similar compounds such as 2-chloro-5-methylphenol.[4][5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of δ 6.8-7.5 ppm, exhibiting characteristic splitting patterns. A broad singlet for the phenolic -OH proton. |

| ¹³C NMR | Aromatic carbons in the region of δ 115-160 ppm. The carbon bearing the -OH group will be the most downfield. |

| IR (Infrared) Spectroscopy | A broad O-H stretching band around 3200-3500 cm⁻¹. C-O stretching around 1200 cm⁻¹. C-Cl stretching in the fingerprint region. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). Fragmentation patterns may include the loss of Cl, CO, and cleavage of the biphenyl bond. |

Analytical Techniques and Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic functional group frequencies.

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the mass-to-charge ratio of the molecular ion and major fragment ions.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small amount of acid).

-

Analysis: Inject the sample and determine its purity by measuring the peak area of the main component relative to any impurities.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 2-Chloro-5-phenylphenol.

Applications in Drug Development and Conclusion

2-Chloro-5-phenylphenol represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structural features make it an attractive starting point for the development of inhibitors for various enzymes and receptors. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers to produce high-purity 2-Chloro-5-phenylphenol for use in medicinal chemistry programs. The ability to reliably synthesize and characterize this compound is a critical first step in unlocking its full potential in the quest for new and improved medicines.

References

-

WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. WO202113321577A1. Retrieved from [Link]

- Eureka | Patsnap. (n.d.). A kind of synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A.

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. Retrieved from [Link]

- Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A.

-

PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the chlorination of aromatic compounds. US3479409A.

-

NIST. (n.d.). Phenol, 2-chloro-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

J-Stage. (1971). Studies on the Phenylphenol Derivatives with Biological Activity Part III. Fungistatic Activity of Phenylphenol Derivatives. J-Stage. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0332100). NP-MRD. Retrieved from [Link]

-

Wiley Online Library. (1974). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

The University of Northern Colorado. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. The University of Northern Colorado. Retrieved from [Link]

-

MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylphenol. SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-nitrophenol - Optional[Raman] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 2-chloro-5-methyl- [webbook.nist.gov]

- 6. Phenol, 2-chloro-5-methyl- [webbook.nist.gov]

- 7. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Chloro-5-phenylphenol

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the structural and conformational landscape of 2-chloro-5-phenylphenol, a substituted biphenyl derivative. For researchers and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount, as it dictates its physicochemical properties, molecular interactions, and ultimately, its biological activity. This document outlines a multi-pronged approach, integrating spectroscopic techniques, definitive X-ray crystallography, and powerful computational modeling to elucidate the molecule's structural intricacies. We delve into the critical role of the inter-ring dihedral angle, the influence of ortho-substituents, and the potential for intramolecular hydrogen bonding, which collectively define the molecule's preferred conformation and energetic profile. The methodologies presented are grounded in established scientific principles, providing a robust framework for the analysis of this and similar biaryl compounds.

Introduction: The Architectural Basis of Molecular Function

2-Chloro-5-phenylphenol belongs to the biphenyl class of compounds, characterized by two interconnected phenyl rings. Its structure is further defined by a hydroxyl (-OH) and a chlorine (-Cl) substituent on one of the rings. The conformational flexibility of biphenyl derivatives is primarily governed by the rotation around the central carbon-carbon single bond, a parameter known as the torsional or dihedral angle. This rotation is a delicate balance between two opposing forces: the steric hindrance between substituents at the ortho positions (the 2, 2', 6, and 6' positions), which favors a twisted, non-planar conformation, and the desire for extended π-conjugation across both rings, which favors a planar arrangement.

The specific conformation adopted by 2-chloro-5-phenylphenol dictates its overall shape, polarity, and the spatial orientation of its functional groups. These features are critical for its interaction with biological targets, such as enzyme active sites or receptors. Therefore, a thorough analysis is not merely an academic exercise but a foundational step in rational drug design and development. This guide details the synergistic application of experimental and theoretical methods to build a complete picture of its structure.

Molecular Identity and Synthesis Overview

Before delving into complex analysis, establishing the molecule's fundamental identity is crucial.

-

Molecular Formula: C₁₂H₉ClO

-

Molecular Weight: 204.65 g/mol

-

Core Structure: A biphenyl scaffold substituted with one chlorine atom and one hydroxyl group.

Caption: 2D structure of 2-chloro-5-phenylphenol with IUPAC numbering.

Synthetic Considerations: The synthesis of substituted biphenyls is well-established in organic chemistry. A prevalent and versatile method is the Suzuki coupling reaction. While a specific protocol for 2-chloro-5-phenylphenol is not detailed in the initial literature search, a plausible route would involve the palladium-catalyzed cross-coupling of 5-bromo-2-chlorophenol with phenylboronic acid.[1] This approach offers high yields and tolerance for a wide range of functional groups.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopy provides the first experimental evidence of a molecule's structure by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy gives detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The protons on the unsubstituted phenyl ring would likely appear as a multiplet between 7.0 and 7.6 ppm. The three protons on the substituted ring would appear as distinct doublets or doublets of doublets, with their specific chemical shifts influenced by the electron-withdrawing chlorine and electron-donating hydroxyl group. The phenolic proton (-OH) would appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

-

¹³C NMR: Twelve distinct carbon signals are expected. The carbon attached to the hydroxyl group (C5) would be shifted downfield (higher ppm), while the carbon bonded to chlorine (C2) would also show a characteristic shift. The chemical shifts of other carbons can be predicted using incremental rules for substituted benzenes.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the presence of specific functional groups and hydrogen bonding.

-

O-H Stretch: A sharp, intense band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group. However, the presence of a weak intramolecular hydrogen bond between the phenolic hydrogen and the ortho-chlorine atom is possible. Such an interaction would cause the O-H stretching band to broaden and shift to a lower frequency (e.g., 3450-3550 cm⁻¹).[4][5] Studies on 2-halophenols suggest that such weak hydrogen bonding does occur in 2-chlorophenol.[4]

-

Other Key Bands: Expect to see C-O stretching vibrations around 1200 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band typically below 800 cm⁻¹.

Conformational Analysis: The Pivotal Role of the Dihedral Angle

The defining conformational feature of 2-chloro-5-phenylphenol is the dihedral angle (θ) between the planes of the two aromatic rings. This angle determines the molecule's 3D shape and is governed by a complex interplay of electronic and steric effects.

Caption: Workflow for DFT-based conformational analysis.

X-Ray Crystallography: The Definitive Solid-State Structure

While NMR and IR provide clues and DFT provides a detailed energetic map, single-crystal X-ray crystallography provides unambiguous, high-resolution data on the molecule's structure in the solid state. [6][7]It is the gold standard for determining precise bond lengths, bond angles, and the crucial dihedral angle. [8]

Causality Behind the Method

X-ray crystallography works by directing a beam of X-rays onto a highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. [9]The geometric arrangement and intensity of these spots are mathematically related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, we can generate a three-dimensional electron density map and, from it, build an atomic model of the molecule with exceptional precision. [6]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization (The Crucial Step): The primary and most challenging step is to grow a single, defect-free crystal of 2-chloro-5-phenylphenol, typically >0.1 mm in all dimensions. [6]This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures must be screened to find suitable conditions.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then rotated in a monochromatic X-ray beam. An area detector (like a CCD or pixel detector) records the positions and intensities of the thousands of diffracted spots. [9]3. Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Initial phases for the diffraction data are determined (often using "direct methods") to generate an initial electron density map.

-

Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns. The final refined structure yields precise atomic coordinates.

Caption: General workflow for single-crystal X-ray crystallography.

Structure-Activity Relationship (SAR) Implications

The biological activity of phenylphenol derivatives has been noted, with many exhibiting fungistatic or antibacterial properties. [10][11]For 2-chloro-5-phenylphenol, its specific 3D structure and electronic properties are key to any potential biological function. [12][13]

-

Molecular Shape and Recognition: The dihedral angle determines the overall topology of the molecule. A specific twist might be required for the molecule to fit snugly into the binding pocket of a target protein, a concept known as molecular recognition.

-

Electrostatic Potential: The distribution of charge across the molecule, influenced by the electronegative chlorine and oxygen atoms, creates a specific molecular electrostatic potential (MEP). This MEP profile is crucial for non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target. Computational studies on related polychlorinated biphenyls (PCBs) have shown a strong correlation between MEPs and toxicity. [14][15]

Summary of Structural Data

The following table summarizes the type of quantitative data obtained from the analyses described. The values are representative expectations based on studies of similar molecules.

| Parameter | Technique | Expected Value / Information |

| Proton Chemical Shifts | ¹H NMR | Aromatic (7.0-7.8 ppm), Phenolic (variable) |

| Carbon Chemical Shifts | ¹³C NMR | ~12 distinct signals from ~115-160 ppm |

| O-H Stretch Freq. | IR Spectroscopy | ~3450-3550 cm⁻¹ (Broad, indicating H-bonding) |

| Molecular Ion Peak | Mass Spec. | m/z ≈ 204.03 (for ³⁵Cl), 206.03 (for ³⁷Cl) |

| Dihedral Angle (θ) | DFT Calculation | Energy minimum expected between 30° - 50° |

| Rotational Energy Barrier | DFT Calculation | Expected to be in the range of 6-15 kcal/mol |

| Dihedral Angle (θ) | X-Ray | Highly precise value for the solid-state conformer |

| Bond Lengths/Angles | X-Ray | C-C (aromatic) ~1.39 Å, C-Cl ~1.74 Å, C-O ~1.36 Å |

Conclusion

The structural and conformational analysis of 2-chloro-5-phenylphenol requires a synergistic approach that leverages the strengths of multiple analytical techniques. Spectroscopic methods provide an initial structural fingerprint, while high-level DFT calculations map the molecule's complete conformational energy landscape and identify the barriers to rotation. Ultimately, single-crystal X-ray crystallography offers definitive, high-precision data on the solid-state structure. Understanding the delicate balance between steric hindrance, π-conjugation, and potential intramolecular hydrogen bonding is essential for defining the molecule's preferred three-dimensional shape. This knowledge forms the bedrock for predicting its interactions, properties, and potential applications in fields like medicinal chemistry and materials science.

References

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

-

Tuan, D. Q., & Hiep, N. T. (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Vietnam Journal of Chemistry, 54(1), 75-80. [Link]

-

Brainly.in User Community. (2018). What kind of hydrogen bonding is present in p-chlorophenol? Brainly.in. [Link]

-

Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Semantic Scholar. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(15), 2497-2510. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Sci-Hub. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

-

Abraham, M. H., et al. (2011). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 13(28), 12844-12852. [Link]

-

Guchhait, N., et al. (2020). Intramolecular hydrogen bonding protects the hydroxyl group from attack by fluctuating solvent forces. The Journal of Chemical Physics, 152(7), 074303. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

-

Kumar, S., et al. (2015). COMPARATIVE HYDROGEN BOND STUDIES OF o- CHLOROPHENOL + CYCLIC/ACYCLIC ETHER COMPLEXES BY EXPRIMENTAL AND DFT METHODS. TSI Journals. [Link]

-

Yadava, R. R., & Yadava, S. S. (1987). Hydrogen Bonding & Excess Volumes of Mixing of Phenol, 0- & p-Chlorophenols & 0. Indian Journal of Chemistry, 25A, 734-737. [Link]

-

Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. [Link]

-

García Ribas, À. (2022). Computational study of substituted biphenyl compounds. UPC commons. [Link]

-

PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. [Link]

-

Cheng, H. M., et al. (1967). Studies on the Phenylphenol Derivatives with Biological Activity Part III. Fungistatic Activity of Phenylphenol Derivatives. Journal of the Agricultural Chemical Society of Japan, 41(11), 549-557. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. [Link]

-

Nocella, M., & D'Ambola, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(19), 4406. [Link]

-

Helliwell, J. R. (2002). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(2), 73–77. [Link]

-

ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

-

Thomas, S. P. (2007). X-Ray Crystallography of Chemical Compounds. Journal of Young Investigators, 17(5). [Link]

-

Gerasimova, T. P., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(19), 6663. [Link]

-

Tumah, H. N. (2005). Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. Saudi Medical Journal, 26(5), 723-727. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-nitrophenol. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylphenol. [Link]

-

Min, J., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1756. [Link]

-

Punthasee, P. (2026, January 9). UCF CHM2210 Review Exam2.4 - Sketching Conformational Analysis [Video]. YouTube. [Link]

-

Bezoari, M. D. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

-

Scribd. (n.d.). Conformational Analysis 2 PDF. [Link]

-

Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum [chemicalbook.com]

- 4. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-phenylphenol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-phenylphenol, a halogenated biphenyl derivative. Recognizing that the landscape of chlorinated phenylphenols includes isomers of varying commercial and research significance, this document will focus on the specified compound (CAS 18773-38-1) while drawing comparative insights from its well-documented isomer, 2-Chloro-4-phenylphenol (CAS 92-04-6), to provide a richer context for researchers, scientists, and drug development professionals.

Introduction and Isomer Landscape

Chlorinated phenylphenols are a class of compounds characterized by a biphenyl core structure with hydroxyl and chlorine substituents. Their utility spans from industrial biocides to specialized intermediates in organic synthesis. The precise positioning of the chloro and phenyl groups on the phenol ring dictates the molecule's chemical properties and, consequently, its applications.

-

2-Chloro-5-phenylphenol (4-Chloro-3-hydroxybiphenyl) : The primary subject of this guide, identified by CAS Number 18773-38-1 []. This isomer is less commercially prevalent and is primarily utilized as a building block or intermediate in fine chemical synthesis, particularly within discovery chemistry.

-

2-Chloro-4-phenylphenol (3-Chloro-4-hydroxybiphenyl) : A closely related and more commercially significant isomer, identified by CAS Number 92-04-6 [2][3][4][5][6]. It is widely known by trade names such as Dowicide 4 and has a long history of use as a potent antimicrobial agent and disinfectant[2].

Understanding the distinction is critical for sourcing, reaction planning, and interpreting biological or chemical data. This guide will proceed with a detailed exploration of 2-Chloro-5-phenylphenol, referencing its isomer where beneficial.

Physicochemical and Spectral Properties

The physical and chemical characteristics of a compound are foundational to its application. Below is a comparative summary of the key properties for both isomers.

| Property | 2-Chloro-5-phenylphenol | 2-Chloro-4-phenylphenol | Source(s) |

| CAS Number | 18773-38-1 | 92-04-6 | [][2] |

| Molecular Formula | C₁₂H₉ClO | C₁₂H₉ClO | [][2] |

| Molecular Weight | 204.65 g/mol | 204.65 g/mol | [][2] |

| IUPAC Name | 2-chloro-5-phenylphenol | 2-chloro-4-phenylphenol | [][2] |

| Appearance | Not specified (likely solid) | Pale yellow solid | [2] |

| Melting Point | Not readily available | ~75-77 °C | [7] |

| Boiling Point | Not readily available | ~320 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [7] |

| LogP | ~4.3 (Predicted) | 4.0 (Experimental) | [2][7] |

Note: Experimental data for 2-Chloro-5-phenylphenol is scarce due to its status as a research chemical. Predicted values are based on computational models.

Synthesis and Mechanistic Rationale

While large-scale industrial synthesis focuses on compounds like 2-phenylphenol (the precursor to many chlorinated derivatives) via methods such as the dehydrogenation of cyclohexenylcyclohexanone, the targeted synthesis of a specific isomer like 2-Chloro-5-phenylphenol requires more precise laboratory techniques[8]. The Suzuki-Miyaura cross-coupling reaction is an exemplary method, offering high regioselectivity and functional group tolerance, making it a cornerstone of modern drug discovery and complex molecule synthesis.

Proposed Laboratory Synthesis: Suzuki-Miyaura Coupling

This protocol outlines a robust and reliable method for synthesizing 2-Chloro-5-phenylphenol. The strategy involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated phenol.

Causality of Experimental Choices:

-

Reactants: We select 2-chloro-5-bromophenol and phenylboronic acid. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (C-Br is significantly more reactive) allows for selective coupling at the bromine-substituted position. The hydroxyl group remains protected or is tolerated by the catalyst system.

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) is used. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its phenyl group to the palladium center.

-

Solvent: A two-phase solvent system, such as toluene and water, is often employed. This facilitates the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, bringing them together at the interface where the catalyst is active.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-chloro-5-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and water (volume determined by reaction scale, e.g., 40 mL toluene, 20 mL water).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chloro-5-phenylphenol.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for 2-Chloro-5-phenylphenol.

Applications in Drug Development and Industry

The applications of chlorinated phenylphenols are largely dictated by their specific isomeric structure.

2-Chloro-4-phenylphenol (Dowicide 4)

This isomer has a well-established history as a broad-spectrum biocide[2]. Its primary applications include:

-

Disinfectant and Sanitizer: Used in households, hospitals, and industrial settings to control bacteria, fungi, and viruses on surfaces[8].

-

Agricultural Fungicide: Applied post-harvest, particularly to citrus fruits, to prevent microbial damage during storage and transport[8][9].

-

Preservative: Incorporated into materials such as adhesives, leather, and metalworking fluids to prevent microbial degradation.

2-Chloro-5-phenylphenol

In contrast, 2-Chloro-5-phenylphenol is not known for widespread biocidal use. Its value lies in its role as a specialized chemical intermediate in drug discovery. The biphenyl scaffold is a common motif in medicinal chemistry, and the specific arrangement of the chloro, hydroxyl, and phenyl groups provides a unique three-dimensional structure for further elaboration. Drug development professionals utilize such building blocks to synthesize novel compounds for screening against biological targets. Its presence in the catalogs of fine chemical suppliers confirms its role in research and development.

Analytical Characterization

Accurate and robust analytical methods are essential for verifying the identity and purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose in the pharmaceutical industry.

Protocol: Reverse-Phase HPLC for Purity Analysis

This method is suitable for determining the purity of 2-Chloro-5-phenylphenol and for monitoring reaction progress.

Rationale for Method Choices:

-

Stationary Phase: A C18 column is used, as its nonpolar surface effectively retains the moderately nonpolar phenylphenol molecule.

-

Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A small amount of acid (e.g., formic or trifluoroacetic acid) is added to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

-

Detection: UV detection at a wavelength of ~254 nm is effective, as the aromatic rings of the biphenyl structure strongly absorb UV light.

Step-by-Step Analytical Protocol:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 50% B

-

18-20 min: 50% B (Re-equilibration)

-

-

-

Analysis: Inject the prepared sample. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Standard HPLC workflow for purity analysis.

Safety and Handling

Detailed toxicological data for 2-Chloro-5-phenylphenol is not widely available. However, based on the data for the closely related 2-Chloro-4-phenylphenol and general principles for chlorinated phenols, the following precautions are advised:

-

Hazard Summary: Assumed to be an irritant to the skin, eyes, and respiratory system. May cause serious eye damage. It is also classified as toxic to aquatic life with long-lasting effects[2].

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-phenylphenol is a valuable, regiochemically distinct building block for synthetic and medicinal chemistry. While it lacks the extensive history of industrial application seen with its isomer, 2-Chloro-4-phenylphenol, its utility in the laboratory is secured by modern synthetic methods like the Suzuki-Miyaura coupling. This guide provides the necessary technical framework—from a plausible, detailed synthesis and robust analytical protocol to an understanding of its physicochemical properties and place in the broader chemical landscape—to empower researchers in their pursuit of novel chemical entities.

References

Sources

- 2. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 92-04-6 | Fisher Scientific [fishersci.com]

- 4. accustandard.com [accustandard.com]

- 5. 92-04-6 | MFCD00045745 | 2-Chloro-4-phenylphenol [aaronchem.com]

- 6. 92-04-6 Cas No. | 2-Chloro-4-phenylphenol | Apollo [store.apolloscientific.co.uk]

- 7. 2-Chloro-4-phenylphenol (CAS 92-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 9. 2-phenylphenol [sitem.herts.ac.uk]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Chloro-5-phenylphenol

This guide provides a comprehensive technical overview of the environmental fate and degradation of 2-Chloro-5-phenylphenol. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge, outlines key degradation pathways, and provides detailed methodologies for its analysis.

Section 1: Introduction and Physicochemical Profile

2-Chloro-5-phenylphenol is a chlorinated aromatic compound. While specific manufacturing and use data for this exact isomer are not widely published, related compounds like other chlorophenols and phenylphenols are utilized as biocides, disinfectants, and intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The presence of both a chlorine atom and a phenyl group on the phenol ring suggests that 2-Chloro-5-phenylphenol may exhibit persistence and potential toxicity in the environment, making the study of its environmental fate crucial.[3] Chlorinated phenols, as a class, are recognized as significant environmental pollutants due to their toxicity and resistance to degradation.[1][3]

The environmental behavior of a compound is fundamentally governed by its physicochemical properties. These properties influence its distribution between air, water, and soil, as well as its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of 2-Chloro-5-phenylphenol and Related Isomers

| Property | 2-Chloro-5-phenylphenol (Predicted/CAS: 18773-38-1) | 2-Chloro-3-phenylphenol (CAS: 22462992) | 2-Chloro-4-phenylphenol (CAS: 92-04-6) | Source |

| Molecular Formula | C₁₂H₉ClO | C₁₂H₉ClO | C₁₂H₉ClO | [4][5][6] |

| Molecular Weight | 204.65 g/mol | 204.65 g/mol | 204.65 g/mol | [4][5][6] |

| Boiling Point | 339.2 ± 30.0 °C (Predicted) | Not Available | Not Available | [4] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available | [4] |

| pKa | 8.27 ± 0.10 (Predicted) | Not Available | Not Available | [4] |

| LogP (Octanol/Water Partition Coefficient) | Not Available | 3.8 (Computed) | 4.3 (Computed) | [5][6] |

Note: Experimental data for 2-Chloro-5-phenylphenol is limited. Predicted values and data from closely related isomers are provided for context.

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. These processes can be significant initial steps in the environmental transformation of contaminants.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For 2-Chloro-5-phenylphenol, the primary bonds of interest are the carbon-chlorine (C-Cl) bond and the ether linkage in potential polymeric forms. Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[7][8] Studies on the parent compound, 2-phenylphenol, show that it does not contain hydrolysable groups and is stable, with less than 10% hydrolysis observed over 5 days.[8] It is therefore anticipated that hydrolysis is not a significant degradation pathway for 2-Chloro-5-phenylphenol in the environment.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This pathway is expected to be a more significant abiotic degradation route for 2-Chloro-5-phenylphenol.

-

Direct Photolysis: Aromatic compounds with hydroxyl and chloro-substituents can absorb sunlight, leading to the excitation of electrons and subsequent bond cleavage. Structurally similar compounds, such as other chlorophenols, are known to undergo photolysis in aqueous solutions when irradiated with UV light.[7] This process often involves the substitution of chlorine atoms with hydroxyl groups.[7]

-

Indirect Photolysis: In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals (•OH) is a primary degradation mechanism.[7] For the related compound 2-phenylphenol, the calculated half-life for this reaction is rapid, at approximately 0.6 days.[8] In aquatic environments, photolysis of 2-phenylphenol is also rapid, with a reported half-life (DT50) ranging from 0.3 to 5.3 days.[8] The primary photodegradation products identified for 2-phenylphenol include phenylhydroquinone (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (2OHDBF).[8] It is plausible that 2-Chloro-5-phenylphenol undergoes similar transformations, potentially leading to chlorinated analogs of these products.

Section 3: Biotic Degradation

Biotic degradation, mediated by microorganisms, is often the most effective pathway for the complete mineralization of persistent organic pollutants. The presence of both a stable phenyl ring and a chlorine atom makes 2-Chloro-5-phenylphenol relatively recalcitrant, but microbial pathways for its breakdown can be inferred from studies on analogous compounds.[9][10]

Microbial Degradation Pathways

The microbial degradation of chlorinated aromatic compounds is a well-studied field. For compounds like 2-Chloro-5-phenylphenol, the degradation is likely initiated by specific enzymatic attacks that prepare the molecule for ring cleavage. Based on data from 2-chloro-5-nitrophenol, a plausible pathway for 2-Chloro-5-phenylphenol would involve initial hydroxylation followed by dechlorination and ring cleavage.[1][11][12]

A proposed pathway for a related compound, 2-chloro-5-nitrophenol, by Ralstonia eutropha JMP134 involves the following key steps, which may be analogous for 2-Chloro-5-phenylphenol after initial modifications:

-

Initial Reduction/Hydroxylation: The degradation process is often initiated by monooxygenases or dioxygenases that introduce additional hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.

-

Dechlorination: The removal of the chlorine atom is a critical step. This can occur either reductively (replacing Cl with H) or hydrolytically (replacing Cl with OH).[1] In the case of 2-amino-5-chlorohydroquinone (an intermediate in 2-chloro-5-nitrophenol degradation), reductive dehalogenation is observed.[1][11][12]

-

Ring Cleavage: The resulting di- or tri-hydroxylated aromatic intermediate (like a chlorocatechol or aminohydroquinone) is then subject to ring cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways.[1]

-

Metabolism of Intermediates: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, H₂O, and chloride ions.

Key Microorganisms

While no specific microorganisms have been identified for the degradation of 2-Chloro-5-phenylphenol, several bacterial strains are known to degrade related compounds:

-

Cupriavidus sp. and Ralstonia eutropha : These bacteria have been shown to degrade 2-chloro-5-nitrophenol, utilizing it as a sole source of carbon, nitrogen, and energy.[9][10][11] They possess the enzymatic machinery for nitro group reduction, dehalogenation, and ring cleavage, parts of which could be effective against 2-Chloro-5-phenylphenol.

-

Comamonas testosteroni : This species has been shown to mineralize mixtures of 4-chlorophenol and 4-methylphenol, indicating a versatile catabolic potential for substituted phenols.[13]

The degradation kinetics are often concentration-dependent. For example, with Cupriavidus sp. strain CNP-8, the degradation of 2-chloro-5-nitrophenol was inhibited at concentrations exceeding 0.7 mM, indicating substrate toxicity at higher levels.[9][10]

Sources

- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-5-PHENYLPHENOL CAS#: 18773-38-1 [m.chemicalbook.com]

- 5. 2-Chloro-3-phenylphenol | C12H9ClO | CID 22462992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 9. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 10. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of chloro- and methylphenol degradation in Comamonas testosteroni JH5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Chloro-5-phenylphenol via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-5-phenylphenol, a valuable biaryl intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved through a highly selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling 2-bromo-5-chlorophenol with phenylboronic acid, this protocol leverages the differential reactivity of carbon-halogen bonds to achieve chemoselective arylation at the C-Br position. We detail a robust catalytic system utilizing a modern biaryl phosphine ligand (SPhos) that ensures high yield and selectivity, leaving the less reactive C-Cl bond intact for potential subsequent transformations. This guide offers in-depth explanations of procedural choices, detailed step-by-step instructions, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.

Scientific Foundation and Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance. The synthesis of 2-Chloro-5-phenylphenol from a polyhalogenated precursor presents a classic challenge of chemoselectivity. The key to a successful and selective synthesis lies in exploiting the inherent differences in the reactivity of carbon-halogen bonds toward palladium catalysts.

The Principle of Chemoselective Coupling

The oxidative addition of an aryl halide to a palladium(0) complex is the first and often rate-determining step in the catalytic cycle. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-OTf > C-Cl .[1] Our protocol is designed around this principle, selecting 2-bromo-5-chlorophenol as the electrophilic partner. The C-Br bond is substantially more reactive than the C-Cl bond, allowing the palladium catalyst to selectively insert into the C-Br bond under carefully controlled conditions.[1][2]

The Role of the Catalytic System

While the inherent reactivity difference provides a thermodynamic basis for selectivity, the kinetic outcome is governed by the choice of catalyst. Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and may lead to side reactions. Modern catalysis has overcome these limitations through the development of advanced ligand systems.

This protocol employs a catalytic system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

-

Palladium(II) Acetate: A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

-

SPhos Ligand: A member of the Buchwald biaryl phosphine ligand family, SPhos is characterized by its significant steric bulk and electron-rich nature.[3] This combination accelerates both the oxidative addition to the C-Br bond and the subsequent reductive elimination step, leading to higher turnover numbers and allowing the reaction to proceed efficiently at lower temperatures.[1][4] This enhanced reactivity is crucial for ensuring the selective cleavage of the C-Br bond without activating the more robust C-Cl bond.

Reaction Scheme and Catalytic Cycle

Overall Transformation:

The Suzuki-Miyaura Catalytic Cycle:

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst, coordinated with SPhos ligands, undergoes oxidative addition into the more reactive C-Br bond of 2-bromo-5-chlorophenol to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid is activated by the base (K₃PO₄) to form a more nucleophilic boronate species. This species then transfers the phenyl group to the palladium center, displacing the bromide and forming a diarylpalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center (phenyl and 2-chloro-5-hydroxyphenyl) couple and are eliminated from the metal, forming the final product, 2-Chloro-5-phenylphenol, and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Experimental Protocol

Reagents and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Amount (Scale) | Supplier Notes |

| 2-Bromo-5-chlorophenol | 13659-23-9 | 207.45 | 1.0 mmol (207.5 mg) | ≥98% purity |

| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 mmol (146.3 mg) | ≥95% purity[5][6] |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 mmol (4.5 mg) | Catalyst precursor[7][8] |

| SPhos | 657408-07-6 | 410.47 | 0.04 mmol (16.4 mg) | Ligand[3][9] |

| Potassium phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 3.0 mmol (636.8 mg) | Finely powdered, dried |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | Sure/Seal™ or similar |

| Deionized Water | 7732-18-5 | 18.02 | 1.0 mL | Degassed |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | Reagent grade for extraction |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | As needed | Flash chromatography, 230-400 mesh |

Equipment:

-

50 mL Schlenk flask or oven-dried sealed reaction tube with magnetic stir bar

-

Inert gas line (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Heating mantle or oil bath with temperature controller and magnetic stirrer

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Flash chromatography setup

-

Thin Layer Chromatography (TLC) plates (silica gel, F₂₅₄)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 2-Chloro-5-phenylphenol.

Detailed Step-by-Step Protocol

A. Reagent Preparation and Setup:

-

Solvent Degassing: Sparge the 1,4-dioxane and deionized water with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Flask Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Adding Reagents: In the ambient atmosphere (this can be done quickly), add 2-bromo-5-chlorophenol (207.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mol%), SPhos (16.4 mg, 0.04 mol%), and finely powdered anhydrous K₃PO₄ (636.8 mg, 3.0 mmol) to the flask.[1]

-

Inerting the Atmosphere: Seal the flask with a septum. Connect it to a manifold and carefully evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

B. Reaction Execution: 5. Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed deionized water (1.0 mL) via syringe. 6. Heating: Place the sealed flask into a preheated oil bath set to 100 °C. 7. Stirring and Monitoring: Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system), sampling small aliquots via syringe. The reaction is typically complete within 4-12 hours, indicated by the consumption of the 2-bromo-5-chlorophenol starting material.